Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Brand Name: Vulcanchem
CAS No.: 635678-09-0
VCID: VC3934205
InChI: InChI=1S/C16H23NO4/c1-17-8-6-12(7-9-17)11-21-14-5-4-13(16(18)20-3)10-15(14)19-2/h4-5,10,12H,6-9,11H2,1-3H3
SMILES: CN1CCC(CC1)COC2=C(C=C(C=C2)C(=O)OC)OC
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol

Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate

CAS No.: 635678-09-0

Cat. No.: VC3934205

Molecular Formula: C16H23NO4

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate - 635678-09-0

Specification

CAS No. 635678-09-0
Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
IUPAC Name methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Standard InChI InChI=1S/C16H23NO4/c1-17-8-6-12(7-9-17)11-21-14-5-4-13(16(18)20-3)10-15(14)19-2/h4-5,10,12H,6-9,11H2,1-3H3
Standard InChI Key FSRPHDCRLVCNAS-UHFFFAOYSA-N
SMILES CN1CCC(CC1)COC2=C(C=C(C=C2)C(=O)OC)OC
Canonical SMILES CN1CCC(CC1)COC2=C(C=C(C=C2)C(=O)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₆H₂₃NO₄, with a molar mass of 293.36 g/mol. Its IUPAC name, methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate, reflects the following structural components:

  • A benzoate backbone substituted at the 3-position with a methoxy group (-OCH₃).

  • A 4-position ether linkage to a (1-methylpiperidin-4-yl)methoxy group .

The piperidine ring introduces conformational rigidity and basicity, while the ester and ether groups enhance solubility in polar organic solvents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point83–85°C
Boiling PointNot reported
Density~1.1 g/cm³ (estimated)
LogP (Partition Coefficient)2.53 (analogous ethyl derivative)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential functionalization of a benzoic acid precursor:

  • Esterification: Methylation of 4-hydroxy-3-methoxybenzoic acid using methanol under acidic conditions yields the methyl ester .

  • Etherification: Reaction with 1-methylpiperidin-4-ylmethanol via nucleophilic substitution, often employing potassium carbonate as a base in acetone or dimethylformamide .

A representative protocol from fluorination studies involves:

  • Dissolving methyl 4-hydroxy-3-methoxybenzoate in acetone.

  • Adding K₂CO₃ and 1-methylpiperidin-4-ylmethyl bromide at 65°C for 24 hours .

  • Purification via silica gel chromatography (hexane/EtOAc gradient) .

Yield and Scalability

Reported yields for analogous reactions range from 66–92%, depending on the purity of intermediates and reaction optimization . Industrial-scale production would require addressing the exothermic nature of the etherification step and optimizing solvent recovery systems.

CompoundTarget ActivityIC₅₀/Potency
Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoateσ-1 Receptor Binding (predicted)Not quantified
Ethyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoateAntimicrobialMIC: 32 µg/mL
4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acidTyrosine Kinase InhibitionIC₅₀: 4.7 µM

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Positron Emission Tomography (PET) Tracers: Fluorinated analogs for imaging tyrosine kinase receptors .

  • Anticancer Agents: Functionalization at the piperidine nitrogen enables targeting of DNA repair enzymes.

Material Science

The benzoate core’s UV stability (λmax ≈ 270 nm) makes it a candidate for:

  • Photoinitiators in polymer chemistry.

  • Liquid crystal additives for display technologies .

Comparative Analysis with Structural Analogs

Ethyl Ester Derivative

Replacing the methyl ester with ethyl (CAS: 264208-60-8) increases molecular weight to 307.39 g/mol and logP to 2.53, enhancing lipid solubility but reducing metabolic stability .

Amino-Substituted Variants

Ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate (CAS: 264208-66-4) exhibits improved σ-1 receptor affinity (Ki: 18 nM) due to the electron-donating amino group.

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